molecular formula C2H5OSi B14641379 2-Silylethanol

2-Silylethanol

Cat. No.: B14641379
M. Wt: 73.15 g/mol
InChI Key: KSPBTPRNKBQXAS-UHFFFAOYSA-N
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Description

2-Silylethan-1-ol is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group and a hydroxyl group. This compound is part of the broader class of silyl ethers, which are widely used in organic synthesis due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Silylethan-1-ol can be synthesized through various methods, including the silylation of ethanol. One common method involves the reaction of ethanol with a silyl chloride, such as trimethylsilyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions and yields the desired silyl ether .

Industrial Production Methods

In industrial settings, the production of 2-Silylethan-1-ol often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize byproducts. For example, the use of iodine as a catalyst can enhance the trimethylsilylation of ethanol, resulting in higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Silylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a variety of alkyl or halide derivatives .

Mechanism of Action

The mechanism by which 2-Silylethan-1-ol exerts its effects involves the formation of stable silyl ethers. The silicon atom in the compound can form strong bonds with oxygen, providing stability to the molecule. This stability allows for selective reactions and protection of functional groups during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Silylethan-1-ol is unique due to its specific combination of an ethyl group and a hydroxyl group bonded to silicon. This structure provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C2H5OSi

Molecular Weight

73.15 g/mol

InChI

InChI=1S/C2H5OSi/c3-1-2-4/h3H,1-2H2

InChI Key

KSPBTPRNKBQXAS-UHFFFAOYSA-N

Canonical SMILES

C(C[Si])O

Origin of Product

United States

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